5-(METHOXY-D3)-2-MERCAPTOBENZIMIDAZOLE
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Overview
Description
5-(Methoxy-D3)-2-Mercaptobenzimidazole: is a deuterated derivative of 2-mercaptobenzimidazole, where the methoxy group is labeled with deuterium. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxy-D3)-2-Mercaptobenzimidazole typically involves the introduction of a deuterium-labeled methoxy group into the benzimidazole structure. One common method is the reaction of 2-mercaptobenzimidazole with deuterated methanol (CD3OD) in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete incorporation of the deuterium label.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Methoxy-D3)-2-Mercaptobenzimidazole can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an internal standard in NMR spectroscopy due to its deuterium labeling.
- Employed in mass spectrometry for accurate mass determination.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development, particularly as a labeled compound in pharmacokinetic studies.
Industry:
- Utilized in the synthesis of other deuterated compounds for research and development purposes.
Mechanism of Action
The mechanism of action of 5-(Methoxy-D3)-2-Mercaptobenzimidazole is primarily related to its ability to interact with biological molecules through its thiol and methoxy groups. The deuterium labeling does not significantly alter its chemical reactivity but provides a useful tool for tracing and studying the compound in various systems. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or interaction with cellular components.
Comparison with Similar Compounds
2-Mercaptobenzimidazole: The non-deuterated parent compound.
5-Methoxy-2-Mercaptobenzimidazole: The non-deuterated analog with a methoxy group.
Deuterated Benzimidazoles: Other benzimidazole derivatives labeled with deuterium.
Uniqueness: 5-(Methoxy-D3)-2-Mercaptobenzimidazole is unique due to its specific deuterium labeling, which makes it particularly valuable in analytical techniques such as NMR and mass spectrometry. This isotopic labeling provides enhanced sensitivity and resolution in these techniques, making it a preferred choice for detailed molecular studies.
Properties
CAS No. |
1219804-80-4 |
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Molecular Formula |
C8H8N2OS |
Molecular Weight |
183.243 |
IUPAC Name |
4,5,7-trideuterio-6-methoxy-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)10-8(12)9-6/h2-4H,1H3,(H2,9,10,12)/i2D,3D,4D |
InChI Key |
KOFBRZWVWJCLGM-NRUYWUNFSA-N |
SMILES |
COC1=CC2=C(C=C1)NC(=S)N2 |
Origin of Product |
United States |
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